molecular formula C21H14F3N3OS B2708203 N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea CAS No. 478249-42-2

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea

Cat. No.: B2708203
CAS No.: 478249-42-2
M. Wt: 413.42
InChI Key: IBCFYEUDUHJUJN-UHFFFAOYSA-N
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Description

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a phenylurea moiety

Scientific Research Applications

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea has diverse applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline. This can be achieved through a nucleophilic aromatic substitution reaction where 3-(trifluoromethyl)thiophenol reacts with 5-cyano-2-fluoronitrobenzene under basic conditions.

    Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Urea Formation: The final step involves the reaction of the amine with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be alkylated or acylated under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated urea derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.

    N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea is unique due to the combination of its trifluoromethyl and cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high electron affinity and stability under various conditions.

This compound’s versatility and unique chemical properties make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

1-[5-cyano-2-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-4-8-17(12-15)29-19-10-9-14(13-25)11-18(19)27-20(28)26-16-6-2-1-3-7-16/h1-12H,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCFYEUDUHJUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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